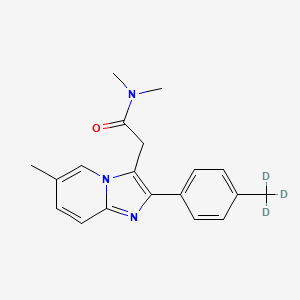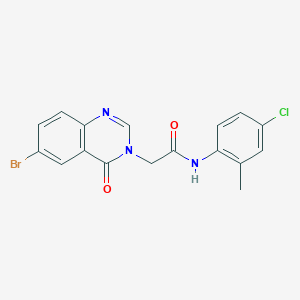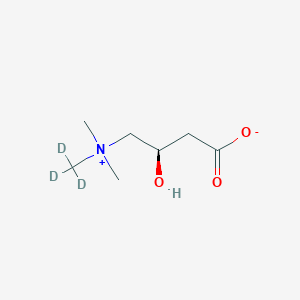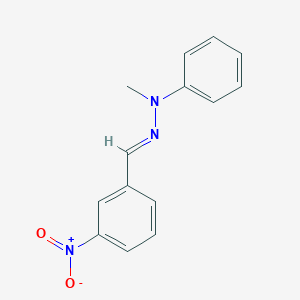![molecular formula C12H9N3O B15074614 3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
3-Phenylimidazo[1,5-a]pyrazin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylimidazo[1,5-a]pyrazin-1-ol is a heterocyclic compound with the molecular formula C12H9N3O. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylimidazo[1,5-a]pyrazin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with phenyl isocyanate, followed by cyclization in the presence of a base . Another method involves the use of 1H-imidazole-4-carbonyl azide as a starting material, which undergoes cyclization under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Phenylimidazo[1,5-a]pyrazin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the imidazo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic core .
Scientific Research Applications
3-Phenylimidazo[1,5-a]pyrazin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Mechanism of Action
The mechanism of action of 3-Phenylimidazo[1,5-a]pyrazin-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another member of the imidazo family with similar structural features but different biological activities.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Uniqueness
3-Phenylimidazo[1,5-a]pyrazin-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse research fields make it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-phenylimidazo[1,5-a]pyrazin-1-ol |
InChI |
InChI=1S/C12H9N3O/c16-12-10-8-13-6-7-15(10)11(14-12)9-4-2-1-3-5-9/h1-8,16H |
InChI Key |
YPHLIGIVYATIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
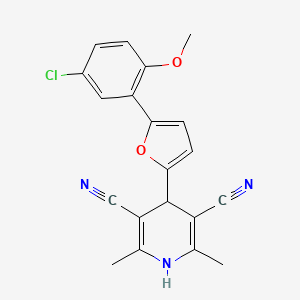
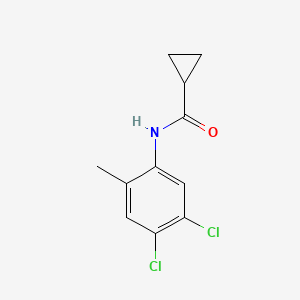

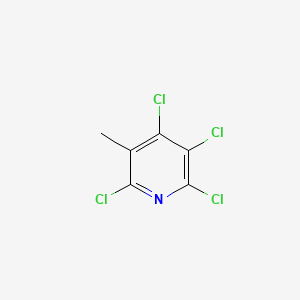
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
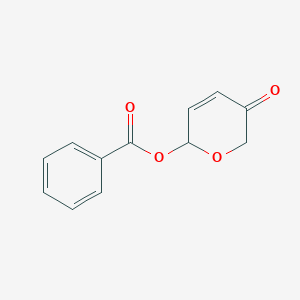
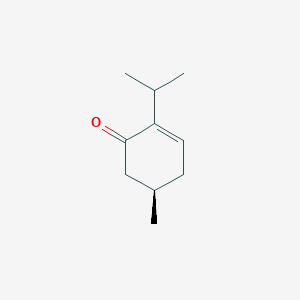
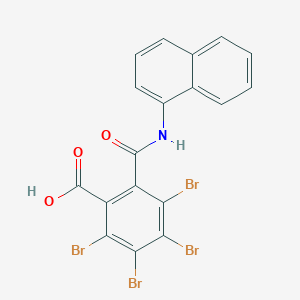
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
